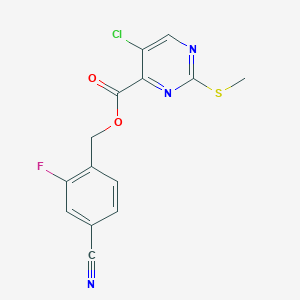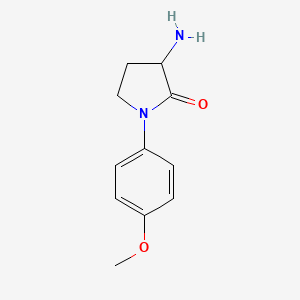![molecular formula C20H16FN5OS B2384918 2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide CAS No. 852373-76-3](/img/structure/B2384918.png)
2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide is a useful research compound. Its molecular formula is C20H16FN5OS and its molecular weight is 393.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit enzymes such asdipeptidyl peptidase IV (DPP-IV) and lysine-specific demethylase 1 (LSD1) . These enzymes play crucial roles in various biological processes, including glucose metabolism and gene expression regulation, respectively.
Mode of Action
Similar compounds have been shown to interact with their targets throughhydrogen bonding . For instance, the nitrogen atom in the pyridine ring of a similar compound was found to interact with a specific residue (Met332) in LSD1, leading to improved activity .
Biochemical Pathways
Inhibition of dpp-iv can impact theincretin pathway , which plays a key role in regulating insulin secretion . Similarly, inhibition of LSD1 can affect histone methylation patterns , thereby influencing gene expression .
Pharmacokinetics
A similar compound was found to be orally active and showed good bioavailability in preclinical species .
Result of Action
Inhibition of dpp-iv can lead to increased levels of incretins, thereby enhancing insulin secretion and potentially improving glycemic control in type 2 diabetes . Inhibition of LSD1 can lead to changes in gene expression, which could potentially inhibit the proliferation and migration of cancer cells .
Properties
IUPAC Name |
2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5OS/c1-13-4-2-3-5-16(13)22-18(27)12-28-19-11-10-17-23-24-20(26(17)25-19)14-6-8-15(21)9-7-14/h2-11H,12H2,1H3,(H,22,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLEIROHCGDELSU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)F)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(4-Chlorobenzyl)amino]-4-(4-chlorophenyl)-4-oxobutanoic acid](/img/structure/B2384836.png)
![1-[4-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2384837.png)
![2-[(3-Methylphenyl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one](/img/structure/B2384838.png)
![(1R,5S)-3-(pyridin-4-yloxy)-N-(2-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2384840.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-cyclopentylpropanamide](/img/structure/B2384843.png)
![3-phenethyl-1-(4-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2384844.png)
![7-{4-[4-(4-chlorophenyl)piperazin-1-yl]-4-oxobutyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2384845.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[3-(1,3-dioxolan-2-yl)piperidin-1-yl]acetamide](/img/structure/B2384847.png)

![2-{[1-(6-Methoxypyridine-3-carbonyl)piperidin-3-yl]methoxy}pyrimidine](/img/structure/B2384852.png)
![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxypropanamide](/img/structure/B2384856.png)

![Tert-butyl 1-(piperidin-3-yl)-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B2384858.png)
